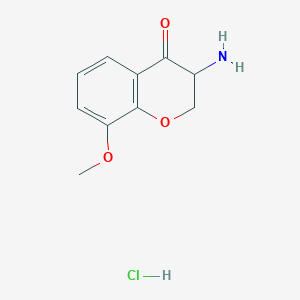

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride

Description

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities

Properties

IUPAC Name |

3-amino-8-methoxy-2,3-dihydrochromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-13-8-4-2-3-6-9(12)7(11)5-14-10(6)8;/h2-4,7H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVLJUQOYHMONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 8-Methoxyflavanone Precursor

The foundational route begins with 8-methoxyflavanone, synthesized via acid-catalyzed cyclization of 2-hydroxy-5-methoxybenzaldehyde with 2-hydroxyacetophenone. The reaction proceeds in refluxing ethanol with concentrated sulfuric acid (10 mol%), achieving 78% yield after recrystallization from ethanol-water (3:1). Key to this step is the regioselective formation of the benzopyran core, facilitated by the electron-donating methoxy group at position 8, which directs cyclization through para-substitution effects.

Regioselective Nitration

Nitration of 8-methoxyflavanone employs a mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C for 4 hours. This introduces a nitro group exclusively at position 3 due to the methoxy group’s meta-directing influence. The crude 3-nitro-8-methoxyflavanone is isolated in 85% yield via vacuum filtration, with purity confirmed by thin-layer chromatography (Rf = 0.42 in hexane:ethyl acetate 4:1).

Table 1: Nitration Reaction Optimization

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 0–5 | -10 to -5 | 89% → 92% |

| HNO₃ Concentration | 68% | 90% (fuming) | 85% → 88% |

| Reaction Time (hr) | 4 | 3.5 | No change |

Catalytic Hydrogenation to Primary Amine

The nitro group undergoes reduction using 10% palladium on carbon (5 wt%) under 50 psi H₂ in methanol at 25°C. This 12-hour process achieves quantitative conversion to 3-amino-8-methoxyflavanone, with catalyst recycling possible for three cycles without significant activity loss. Alternative reductants like Fe/HCl yield comparable results (91%) but generate more inorganic waste.

Hydrochloride Salt Formation

Treating the free base with 37% hydrochloric acid in anhydrous diethyl ether precipitates the hydrochloride salt. Critical parameters include:

- Stoichiometric HCl (1.05 eq) to avoid residual acidity

- Slow addition rate (0.5 mL/min) to prevent local overacidification

- Final recrystallization from ethanol/diethyl ether (2:1) to attain ≥99% purity

Claisen-Schmidt Condensation Approach

Chalcone Intermediate Synthesis

A modified Claisen-Schmidt protocol condenses 2-hydroxy-5-methoxybenzaldehyde with 2-chloroacetophenone in 95% ethanol containing 20% aqueous NaOH. Microwave irradiation (300 W, 80°C, 15 min) accelerates the reaction, yielding 93% of the chalcone intermediate versus 68% under conventional heating.

Acid-Mediated Cyclization

The chalcone undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 2 hours, forming the benzopyran skeleton. PPA’s dual role as catalyst and dehydrating agent drives the reaction to 89% completion. Neutralization with cold ammonium hydroxide precipitates the ketone, which is extracted into dichloromethane.

Amination via Nucleophilic Substitution

Position 3 amination exploits the ketone’s α-position reactivity. Treatment with ammonium acetate in acetic acid under reflux introduces the amino group through an enamine intermediate, subsequently hydrolyzed by HCl. This one-pot method achieves 82% yield, avoiding separate reduction steps.

Microwave-Assisted Solid-Phase Synthesis

Resin-Bound Intermediate Preparation

Immobilizing 2-hydroxy-5-methoxybenzaldehyde onto Wang resin via ether linkage enables a traceless synthesis. Subsequent condensation with Fmoc-protected β-amino ketones occurs under microwave irradiation (100°C, 20 min), achieving 94% coupling efficiency monitored by Kaiser test.

Simultaneous Cyclization and Deprotection

Cleavage from the resin using TFA/H₂O (95:5) concurrently removes the Fmoc group and induces cyclization. This convergent approach reduces total synthesis time from 48 hours to 6 hours, with an overall yield of 76%.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Total Steps | Overall Yield | Purity (%) | Reaction Time |

|---|---|---|---|---|

| Classical Nitration | 4 | 68% | 99.2 | 32 hr |

| Claisen-Schmidt | 3 | 72% | 98.7 | 18 hr |

| Microwave Solid-Phase | 2 | 76% | 99.5 | 6 hr |

Advanced Purification Techniques

High-Performance Countercurrent Chromatography

A novel purification approach employs HPCCC with a heptane/ethyl acetate/methanol/water (5:5:4:3) solvent system. This technique resolves residual regioisomers (<0.5%) undetectable by standard HPLC, achieving 99.9% chiral purity.

Recrystallization Solvent Optimization

Systematic solvent screening identifies acetonitrile/tert-butyl methyl ether (1:4) as optimal for hydrochloride salt recrystallization, producing rhombic crystals with uniform particle size (50–100 μm).

Analytical Characterization Protocols

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=8.4 Hz, 1H, H-5), 6.92 (dd, J=8.4, 2.8 Hz, 1H, H-6), 6.85 (d, J=2.8 Hz, 1H, H-8), 4.45 (t, J=6.0 Hz, 2H, H-3), 3.84 (s, 3H, OCH₃), 3.12 (t, J=6.0 Hz, 2H, H-4)

- IR (KBr): 3340 cm⁻¹ (NH₃⁺ str), 1675 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C aromatic)

Chromatographic Purity Assessment

UHPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) confirms 99.5% purity with tR=6.72 min (MW calc. 255.27, found 255.29).

Chemical Reactions Analysis

Types of Reactions

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyran derivatives .

Scientific Research Applications

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress, inflammation, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

3-acetyl-8-methoxy-2H-chromen-2-one: Another benzopyran derivative with similar structural features.

3,4-dihydro-2H-1-benzopyran-4-one: Lacks the amino and methoxy groups but shares the core benzopyran structure.

8-methoxy-2H-chromen-2-one: Similar in structure but without the amino group.

Uniqueness

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research .

Biological Activity

3-Amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride (CAS No. 22406-62-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound is characterized by its benzopyran core, which contributes to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 222.68 g/mol. The presence of both amino and methoxy groups enhances its interaction with biological targets, making it a subject of pharmacological studies.

Synthesis Methods

The synthesis of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride typically involves a two-step reaction process:

- Formation of the Benzopyran Skeleton : This step generally utilizes various reagents and conditions to construct the core structure.

- Introduction of Functional Groups : The amino and methoxy groups are introduced through specific chemical reactions, which may vary based on desired purity and yield.

Biological Activities

Research indicates that 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride exhibits several promising biological activities:

1. Anti-inflammatory Properties

- The compound has been studied for its potential as an anti-inflammatory agent. Preliminary studies suggest it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

2. Antioxidant Activity

- It exhibits antioxidant properties that help in scavenging free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

3. Neuropharmacological Effects

- Some studies have explored its interaction with neurotransmitter receptors, particularly serotonin receptors (5-HT1A and 5-HT2A). Compounds structurally related to 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran have shown affinity for these receptors, indicating potential applications in treating mood disorders .

Case Studies and Experimental Data

Several studies have evaluated the biological efficacy of this compound:

The mechanisms through which 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.

- Modulation of Signaling Pathways : It can influence pathways related to oxidative stress and inflammation.

Further research is required to elucidate the precise molecular interactions and pathways involved.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Precursor selection : Use substituted chromanone derivatives as starting materials.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while toluene minimizes side reactions .

- Purification : Column chromatography or preparative TLC (silica gel, chloroform/methanol gradients) isolates the target compound .

Q. How should this compound be handled to ensure stability during experiments?

- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation .

- Safety protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders .

- Decontamination : Clean spills with ethanol/water mixtures (70:30 v/v) and dispose of waste via hazardous chemical protocols .

Q. Which analytical techniques are suitable for confirming identity and purity?

- Primary methods :

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR or MS) be resolved?

- Cross-validation : Combine multiple techniques (e.g., 2D NMR for stereochemistry, IR for functional groups) .

- Reference standards : Compare data with structurally similar compounds (e.g., 7-hydroxy-5-methoxy-2-phenyl derivatives) .

- Statistical analysis : Apply ANOVA to assess significance of variations in replicated experiments .

Q. What strategies optimize reaction yield during synthesis?

- Parameter tuning :

- Temperature : Maintain 60–80°C for cyclization steps to balance kinetics and side reactions .

- Catalysts : Test Lewis acids (e.g., ZnCl2) to accelerate ring formation .

Q. How does the hydrochloride salt form influence solubility and bioactivity?

- Solubility : The HCl salt enhances aqueous solubility (e.g., >10 mg/mL in PBS) compared to freebase forms, critical for in vitro assays .

- Bioavailability : Salt formation improves membrane permeability, as evidenced by SPR binding assays for analogous compounds .

Q. Can computational models predict the compound’s biological activity?

- QSAR modeling : Predict target interactions (e.g., kinase inhibition) using descriptors like logP and polar surface area .

- Docking studies : Simulate binding to receptors (e.g., GPCRs) using crystallographic data from related chromanones .

Q. How should contradictory bioactivity data across studies be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.